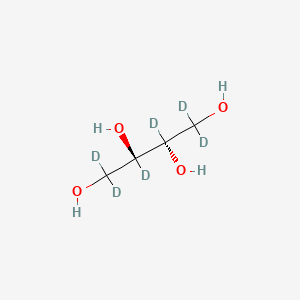
Erythritol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Erythritol-1,1,2,3,4,4-D6 is a deuterated form of meso-Erythritol, a sugar alcohol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Erythritol-1,1,2,3,4,4-D6 typically involves the deuteration of meso-Erythritol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the erythritol molecule.
Industrial Production Methods: Industrial production of meso-Erythritol-1,1,2,3,4,4-D6 follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The final product is then purified to achieve the desired chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: meso-Erythritol-1,1,2,3,4,4-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler alcohols.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or other nucleophiles.
Major Products:
Oxidation: Formation of erythrose or erythrulose.
Reduction: Formation of simpler alcohols like ethylene glycol.
Substitution: Formation of substituted erythritol derivatives.
Scientific Research Applications
meso-Erythritol-1,1,2,3,4,4-D6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the development of phase change materials for thermal management applications.
Mechanism of Action
The mechanism of action of meso-Erythritol-1,1,2,3,4,4-D6 involves its interaction with various molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, making it easier to track the compound’s behavior.
Comparison with Similar Compounds
meso-Erythritol: The non-deuterated form of the compound.
D-erythritol and L-erythritol: Stereoisomers of erythritol.
Deuterated alcohols: Other alcohols with deuterium substitution, such as deuterated methanol or ethanol.
Uniqueness: meso-Erythritol-1,1,2,3,4,4-D6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium enhances its stability and allows for precise tracking in various experimental setups.
Properties
Molecular Formula |
C4H10O4 |
|---|---|
Molecular Weight |
128.16 g/mol |
IUPAC Name |
(2S,3R)-1,1,2,3,4,4-hexadeuteriobutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+/i1D2,2D2,3D,4D |
InChI Key |
UNXHWFMMPAWVPI-OYOWYGRISA-N |
Isomeric SMILES |
[2H][C@@]([C@@]([2H])(C([2H])([2H])O)O)(C([2H])([2H])O)O |
Canonical SMILES |
C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















